molecular formula C18H21ClN4O4 B8740135 (S)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid

(S)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid

Cat. No.: B8740135
M. Wt: 392.8 g/mol
InChI Key: KOGJTURHFMAARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid is a synthetic organic compound that belongs to the class of amino acids This compound is characterized by the presence of a pyrimidine ring substituted with an amino and a chlorine group, a phenyl ring, and a propionic acid moiety with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-amino-4-chloropyrimidine.

    Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a phenyl ring through a cross-coupling reaction, such as Suzuki or Heck coupling, under specific conditions (e.g., palladium catalyst, base, and solvent).

    Introduction of the Propionic Acid Moiety: The propionic acid moiety is introduced through an alkylation reaction, where the phenyl-pyrimidine intermediate is reacted with a suitable alkylating agent.

    Protection with Boc Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(S)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and pyrimidine groups may interact with enzymes or receptors, leading to modulation of biological activities. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-[4-(2-Amino-6-chloropyrimidin-4-yl)phenyl]-2-amino propionic acid: Lacks the Boc protecting group.

    (S)-3-[4-(2-Amino-6-chloropyrimidin-4-yl)phenyl]-2-[(tert-butoxycarbonyl)amino]butyric acid: Contains a butyric acid moiety instead of propionic acid.

Uniqueness

(S)-3-(4-(2-Amino-6-chloropyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid is unique due to the presence of the Boc protecting group, which can be selectively removed under mild conditions, allowing for further functionalization and modification.

Properties

Molecular Formula

C18H21ClN4O4

Molecular Weight

392.8 g/mol

IUPAC Name

3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C18H21ClN4O4/c1-18(2,3)27-17(26)22-13(15(24)25)8-10-4-6-11(7-5-10)12-9-14(19)23-16(20)21-12/h4-7,9,13H,8H2,1-3H3,(H,22,26)(H,24,25)(H2,20,21,23)

InChI Key

KOGJTURHFMAARC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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